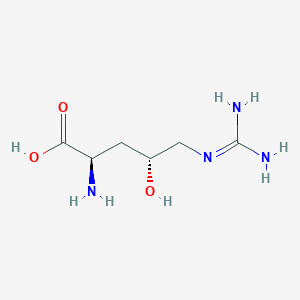
2-Amino-4-ethylbenzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-4-ethylbenzaldehyde: is an organic compound that belongs to the class of aromatic aldehydes It is characterized by the presence of an amino group (-NH2) and an ethyl group (-C2H5) attached to a benzene ring with an aldehyde functional group (-CHO)
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-4-ethylbenzaldehyde can be achieved through several methods. One common approach involves the reduction of 2-Nitro-4-ethylbenzaldehyde, followed by the introduction of the amino group. The reduction can be carried out using hydrogen gas in the presence of a palladium catalyst. Another method involves the use of a two-step, one-pot reduction/cross-coupling procedure, which employs a stable aluminum hemiaminal as an intermediate .
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical reactions under controlled conditions. The use of recyclable chiral auxiliaries and catalytic methods with lighter reagents that produce less waste and lower toxicity are favored to align with green chemistry principles .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Amino-4-ethylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form primary alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products:
Oxidation: 2-Amino-4-ethylbenzoic acid.
Reduction: 2-Amino-4-ethylbenzyl alcohol.
Substitution: Various substituted derivatives depending on the reagents used
Applications De Recherche Scientifique
Chemistry: 2-Amino-4-ethylbenzaldehyde is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various heterocyclic compounds and pharmaceuticals .
Biology and Medicine: In biological research, this compound is used to study enzyme interactions and metabolic pathways.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and polymers. Its derivatives are employed in the manufacture of specialty chemicals and materials .
Mécanisme D'action
The mechanism of action of 2-Amino-4-ethylbenzaldehyde involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the aldehyde group can undergo nucleophilic addition reactions. These interactions can modulate enzyme activity and influence cellular processes. The compound’s effects are mediated through pathways involving protein modification and signal transduction .
Comparaison Avec Des Composés Similaires
4-Ethylbenzaldehyde: Lacks the amino group, making it less reactive in certain biological contexts.
2-Amino-4-methylbenzaldehyde: Similar structure but with a methyl group instead of an ethyl group, leading to different steric and electronic properties.
Uniqueness: 2-Amino-4-ethylbenzaldehyde is unique due to the presence of both an amino group and an ethyl group on the benzene ring. This combination of functional groups imparts distinct reactivity and makes it a versatile intermediate in organic synthesis.
Propriétés
Formule moléculaire |
C9H11NO |
|---|---|
Poids moléculaire |
149.19 g/mol |
Nom IUPAC |
2-amino-4-ethylbenzaldehyde |
InChI |
InChI=1S/C9H11NO/c1-2-7-3-4-8(6-11)9(10)5-7/h3-6H,2,10H2,1H3 |
Clé InChI |
ZRMKHYZSASCYDG-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC(=C(C=C1)C=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![1,3,5,7,9,11,13,15-Octahexadecyl-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.13,9.15,15.17,13]icosane](/img/structure/B13125073.png)


![Benzyl5-aminospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B13125085.png)

![10-[10-(10-oxo-9H-anthracen-9-yl)-9,10-dihydroanthracen-9-yl]-10H-anthracen-9-one](/img/structure/B13125096.png)
![2-Bromo-6-chloro-3H-imidazo[4,5-c]pyridine](/img/structure/B13125100.png)


